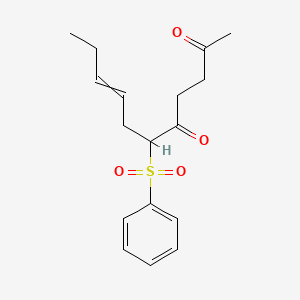
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest for various scientific research applications.
Métodos De Preparación
The synthesis of 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves several steps, including the formation of the indole core and subsequent functionalization. The synthetic route typically starts with the preparation of the indole core through Fischer indole synthesis or other methods. The next steps involve the introduction of the pyrazole ring and the chlorophenyl and methoxyphenyl substituents. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require advanced equipment and techniques to handle the complex reactions and purification processes.
Análisis De Reacciones Químicas
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones or other oxidized products, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for research in organic synthesis and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound’s structure and biological activities make it a potential candidate for drug development and medicinal chemistry studies.
Industry: The compound may have applications in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- can be compared with other indole derivatives and pyrazole-containing compounds. Similar compounds include:
- 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-hydroxyphenyl)-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
Propiedades
Número CAS |
76195-71-6 |
|---|---|
Fórmula molecular |
C31H26ClN3O2 |
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
3-[2-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C31H26ClN3O2/c1-36-22-15-11-20(12-16-22)27-19-29(35(34-27)28-10-6-4-8-25(28)32)30-24-7-3-5-9-26(24)33-31(30)21-13-17-23(37-2)18-14-21/h3-18,29,33H,19H2,1-2H3 |
Clave InChI |
VJVRFPCKIKJHHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


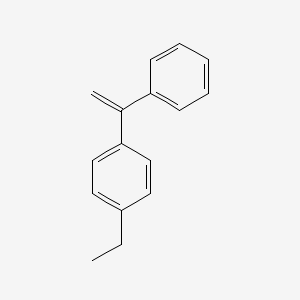
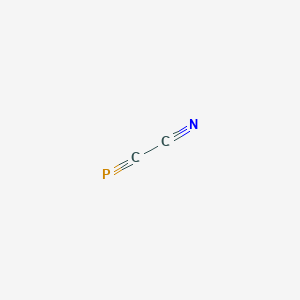

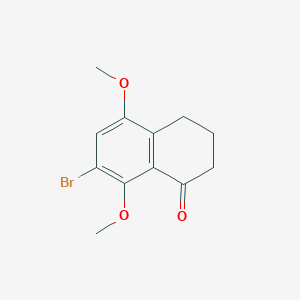

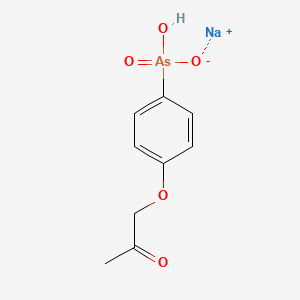

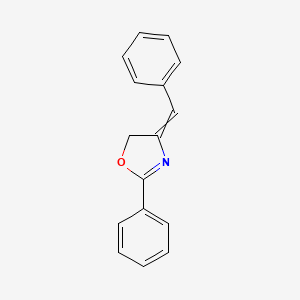
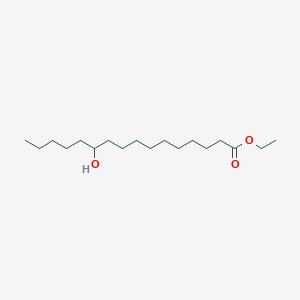

![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
